1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Overview
Description
PF 06551600 malonate is a potent and selective inhibitor of Janus Kinase 3 (JAK3). It is known for its high specificity and efficacy in inhibiting JAK3, with minimal activity against other kinases such as Janus Kinase 1, Janus Kinase 2, and Tyrosine Kinase 2 . This compound has shown significant potential in modulating immune responses and has been studied extensively for its therapeutic applications in autoimmune diseases .
Mechanism of Action
Target of Action
PF-06651600 malonate, also known as Ritlecitinib , is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a protein that plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune cell function .
Mode of Action
PF-06651600 malonate specifically targets the ATP (adenosine triphosphate)-binding domain of JAK3 . It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue . This makes PF-06651600 a highly selective and irreversible JAK3 inhibitor .
Biochemical Pathways
The inhibition of JAK3 by PF-06651600 malonate leads to the suppression of the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The compound inhibits the phosphorylation of STAT5, induced by IL-2, IL-4, IL-7, and IL-15 .
Pharmacokinetics
It is also mentioned that the PF-06651600 malonate has good stability, water solubility, and hygroscopicity .
Result of Action
The molecular effect of PF-06651600 malonate is the inhibition of JAK3, which leads to the suppression of the JAK-STAT signaling pathway . This results in the modulation of immune response, as JAK-STAT pathway plays a critical role in immune cell function . On a cellular level, it suppresses Th1 and Th17 T-cell differentiation and function .
Action Environment
The effectiveness of PF-06651600 malonate can be influenced by various environmental factors. For instance, the compound has been studied in the context of different diseases such as alopecia areata, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF 06551600 malonate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The initial step involves the synthesis of the pyrrolo[2,3-d]pyrimidine core.
Functional group modifications:
Malonate addition: The final step includes the addition of the malonate group to form the complete compound.
Industrial Production Methods
Industrial production of PF 06551600 malonate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
PF 06551600 malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and propenone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of PF 06551600 malonate, which can be used for further studies and applications .
Scientific Research Applications
PF 06551600 malonate has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study JAK3 signaling pathways.
Biology: Employed in research to understand immune cell differentiation and function.
Medicine: Investigated for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new drugs targeting JAK3.
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2.
Uniqueness
PF 06551600 malonate stands out due to its high selectivity for JAK3, which reduces the likelihood of off-target effects and enhances its therapeutic potential in treating autoimmune diseases .
Properties
IUPAC Name |
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMPSGDPRHZCG-VZXYPILPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140301-97-7 | |
Record name | Propanedioic acid, compd. with 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140301-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ritlecitinib malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2140301977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RITLECITINIB MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132LF5WGH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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